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Compound of Interest

Compound Name:
2-Chloro-4-

(dimethylamino)nicotinonitrile

Cat. No.: B186911 Get Quote

An In-Depth Technical Guide to 2-Chloro-4-(dimethylamino)nicotinonitrile: Synthesis,

Characterization, and Application in Drug Discovery

This guide provides a comprehensive technical overview of 2-Chloro-4-
(dimethylamino)nicotinonitrile, a heterocyclic compound of significant interest to

researchers, scientists, and professionals in the field of drug development. We will delve into its

core physicochemical properties, provide a detailed synthetic pathway, discuss its

characterization, and explore its strategic application as a versatile intermediate in modern

medicinal chemistry, particularly in the design of kinase inhibitors.

Introduction: A Strategic Building Block
2-Chloro-4-(dimethylamino)nicotinonitrile (CAS No. 147992-80-1) is a substituted pyridine

derivative that serves as a valuable scaffold in organic synthesis. Its structure is distinguished

by three key functional groups integrated into a stable aromatic core:

A pyridine ring, a foundational element in numerous pharmaceuticals due to its ability to

engage in hydrogen bonding and other key interactions with biological targets.

A 2-chloro substituent, which acts as an excellent leaving group for nucleophilic aromatic

substitution (SNAr) reactions. This provides a reliable chemical handle for introducing a wide

array of functionalities to build molecular complexity.
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A 4-(dimethylamino) group, an electron-donating moiety that modulates the electronic

properties of the pyridine ring, influencing its reactivity and providing a potential interaction

point for target binding. The dimethylamine pharmacophore is present in a wide range of

FDA-approved drugs.

A 3-cyano (nitrile) group, a versatile functional group that can act as a hydrogen bond

acceptor, a precursor for other functional groups (e.g., amides, carboxylic acids), or a key

contributor to the molecule's overall polarity and binding affinity.[1]

The confluence of these features makes 2-Chloro-4-(dimethylamino)nicotinonitrile a

strategic starting point for the synthesis of compound libraries aimed at discovering novel

therapeutic agents.

Physicochemical and Structural Properties
The fundamental properties of 2-Chloro-4-(dimethylamino)nicotinonitrile are summarized in

the table below. These identifiers are crucial for sourcing, regulatory compliance, and analytical

characterization.

Property Value Source(s)

CAS Number 147992-80-1 [2][3]

Molecular Formula C₈H₈ClN₃ [2]

Molecular Weight 181.62 g/mol [2][3]

IUPAC Name

2-chloro-4-

(dimethylamino)pyridine-3-

carbonitrile

[2]

Synonyms
2-Chloro-4-

(dimethylamino)nicotinonitrile
[4]

Appearance Solid (typical)

SMILES CN(C)c1ccnc(c1C#N)Cl [2]

InChI Key
CAMVNWAYWUPMTI-

UHFFFAOYSA-N
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Synthesis and Characterization
The synthesis of substituted chloronicotinonitriles is a well-established field in heterocyclic

chemistry. While multiple routes are possible, a common and effective strategy involves the

cyclization of an acyclic precursor followed by chlorination.

Proposed Synthetic Protocol
The following protocol is a robust, two-step procedure adapted from established methodologies

for synthesizing analogous 2-chloropyridine structures.[5] It begins with the condensation of an

enaminone with an active methylene compound, followed by a cyclizing chlorination.

Step 1: Synthesis of the Dicyanodienamine Intermediate

To a stirred solution of (E)-4-(dimethylamino)but-3-en-2-one (1.0 eq) in methanol, add

malononitrile (1.0 eq) and a catalytic amount of a weak base such as piperidine or β-alanine

(0.05 eq).

Heat the reaction mixture to a gentle reflux (approx. 65 °C) for 4-6 hours, monitoring the

reaction progress by Thin Layer Chromatography (TLC).

Upon completion, cool the mixture to room temperature and then place it in an ice bath to

facilitate precipitation of the product.

Filter the resulting solid, wash with cold methanol, and dry under vacuum to yield the

intermediate, 2-cyano-5-(dimethylamino)penta-2,4-dienamide.

Step 2: Cyclization and Chlorination to 2-Chloro-4-(dimethylamino)nicotinonitrile

Caution: This step should be performed in a well-ventilated chemical fume hood as it

involves corrosive reagents and evolves HCl gas.

In a flask equipped with a reflux condenser and a gas trap (e.g., a bubbler connected to a

sodium hydroxide solution), add the dienamide intermediate from Step 1 (1.0 eq).

Slowly add phosphorus oxychloride (POCl₃) (2.0-3.0 eq). A co-reagent like phosphorus

pentachloride (PCl₅) (0.5 eq) can be added to enhance the reaction.
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Heat the mixture to reflux (approx. 105-110 °C) for 3-5 hours. The reaction mixture will

typically become a dark, viscous solution.

After cooling to room temperature, slowly and carefully quench the reaction mixture by

pouring it onto crushed ice with vigorous stirring. This is a highly exothermic process.

Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium

hydroxide until the pH is approximately 7-8.

Extract the aqueous layer three times with a suitable organic solvent, such as

dichloromethane or ethyl acetate.

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate

the solvent under reduced pressure to yield the crude product.

Purify the crude solid by column chromatography (silica gel, using a hexane/ethyl acetate

gradient) or recrystallization to obtain pure 2-Chloro-4-(dimethylamino)nicotinonitrile.

Synthesis Workflow Diagram
Caption: Synthetic workflow for 2-Chloro-4-(dimethylamino)nicotinonitrile.

Predicted Analytical Characterization
While a publicly available, fully characterized spectrum for this specific molecule is not readily

available, its spectral properties can be reliably predicted based on its structure and data from

closely related analogs, such as 2-chloro-4-methyl-3-pyridinecarbonitrile.[6]
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Technique Expected Signature Rationale

¹H NMR
δ 8.2-8.4 (d, 1H), 6.8-7.0 (d,

1H), 3.1-3.3 (s, 6H)

The two pyridine protons will

appear as doublets. The

singlet integrating to 6H is

characteristic of the two

equivalent methyl groups of

the dimethylamino substituent.

¹³C NMR

δ 160-162 (C-NMe₂), 152-154

(C-Cl), 150-152 (CH), 115-117

(C≡N), 105-107 (CH), 95-97

(C-CN), 40-42 (N-CH₃)

Signals correspond to the

aromatic carbons, the nitrile

carbon, and the aliphatic

carbons of the dimethylamino

group.

FTIR (cm⁻¹)

~2230-2220 (C≡N stretch),

~1600-1580 (C=C/C=N

stretch), ~1200-1100 (C-N

stretch), ~800-750 (C-Cl

stretch)

Key vibrational modes include

the sharp, strong nitrile stretch

and characteristic aromatic

ring vibrations.

Mass Spec (EI)
M⁺ at m/z 181/183 (approx.

3:1 ratio)

The molecular ion peak will

show the characteristic isotopic

pattern for a molecule

containing one chlorine atom.

Applications in Drug Discovery
The true value of 2-Chloro-4-(dimethylamino)nicotinonitrile lies in its role as a versatile

intermediate for creating more complex molecules with therapeutic potential, especially in the

highly competitive field of kinase inhibitor development.[7][8][9]

The Scaffold in Kinase Inhibitor Design
Protein kinases are a major class of drug targets for cancer and inflammatory diseases. Many

kinase inhibitors are designed to bind to the ATP pocket of the enzyme. The 2-chloropyridine

moiety is an excellent starting point for this strategy. The chlorine atom can be displaced by a

nucleophile (typically an amine from another heterocyclic ring system) to form a new C-N bond.
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This reaction connects the pyridine core to another part of the inhibitor, often designed to

interact with the "hinge region" of the kinase, a critical anchoring point for many inhibitors.[10]

Core Intermediate

SₙAr Reaction

Kinase Inhibitor Application

2-Chloro-4-(dimethylamino)nicotinonitrile

Cl

N(CH₃)₂

C≡N

R-NH₂

(Nucleophile)

Target Molecule

NHR

N(CH₃)₂

C≡N
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Binds to Target

Click to download full resolution via product page

Caption: Strategic use of the scaffold in kinase inhibitor synthesis.
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A Logical Workflow for Lead Generation
Researchers can employ this intermediate in a logical workflow to rapidly generate and test

new potential drug candidates.

Library Synthesis: React 2-Chloro-4-(dimethylamino)nicotinonitrile with a diverse library

of amines (R-NH₂) or alcohols (R-OH) via SNAr to create a set of novel compounds.

Structure-Activity Relationship (SAR) Studies: Screen the synthesized library against a target

of interest (e.g., a specific protein kinase).

Biological Evaluation: Assess the activity of the compounds in cellular assays to determine

their effect on cell proliferation, signaling pathways, and other relevant biological outcomes.

Lead Optimization: Modify the most promising "hits" by altering the R-group or other parts of

the molecule to improve potency, selectivity, and drug-like properties (e.g., solubility,

metabolic stability).

This iterative process, starting from a well-defined and reactive core like 2-Chloro-4-
(dimethylamino)nicotinonitrile, is a cornerstone of modern drug discovery.[9]

Safety and Handling
According to the available Safety Data Sheet (SDS) for CAS 147992-80-1, the compound is not

classified as hazardous under the 2012 OSHA Hazard Communication Standard. However, the

SDS also notes 100% unknown acute toxicity, warranting careful handling.
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Hazard Information Precautionary Measures

GHS Classification Not considered hazardous

Acute Toxicity Unknown

Handling

Handle in accordance with good industrial

hygiene and safety practice. Use in a well-

ventilated area or chemical fume hood. Avoid

creating dust.

Personal Protective Equipment (PPE)
Wear safety glasses with side-shields,

protective gloves (e.g., nitrile), and a lab coat.

Storage

Keep container tightly closed in a dry, cool, and

well-ventilated place. Store at room

temperature.

Incompatible Materials
Strong oxidizing agents. Contact with acids may

liberate toxic gas.

Hazardous Decomposition

Under thermal decomposition, can release

hydrogen cyanide, carbon oxides, nitrogen

oxides (NOx), and phosgene.

Expert Insight: The lack of a formal hazard classification should not be interpreted as a lack of

potential risk. Given the unknown toxicity profile and the potential for hazardous decomposition,

this compound should be handled with the standard level of care afforded to all novel research

chemicals.

Conclusion
2-Chloro-4-(dimethylamino)nicotinonitrile is more than just a chemical compound; it is a

strategic tool for innovation in medicinal chemistry. Its well-defined structure, featuring a

reactive chlorine atom for facile derivatization and other key pharmacophoric elements, makes

it an ideal starting point for the synthesis of novel molecular entities. For researchers and

scientists in drug development, understanding the properties, synthesis, and strategic

application of this scaffold provides a direct and efficient pathway to exploring new chemical

space in the quest for next-generation therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://patents.google.com/patent/US6399781B1/en
https://patents.google.com/patent/US6399781B1/en
https://www.researchgate.net/publication/355172821_Small_Molecule_Kinase_Inhibitor_Drugs_1995-2021_Medical_Indication_Pharmacology_and_Synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC11796325/
https://www.chemicalkinomics.com/drug-discovery-inhibitor
https://pubmed.ncbi.nlm.nih.gov/28850922/
https://pubmed.ncbi.nlm.nih.gov/28850922/
https://pubmed.ncbi.nlm.nih.gov/28850922/
https://pubmed.ncbi.nlm.nih.gov/28850922/
https://pubmed.ncbi.nlm.nih.gov/28850922/
https://www.benchchem.com/product/b186911#2-chloro-4-dimethylamino-nicotinonitrile-molecular-weight
https://www.benchchem.com/product/b186911#2-chloro-4-dimethylamino-nicotinonitrile-molecular-weight
https://www.benchchem.com/product/b186911#2-chloro-4-dimethylamino-nicotinonitrile-molecular-weight
https://www.benchchem.com/product/b186911#2-chloro-4-dimethylamino-nicotinonitrile-molecular-weight
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b186911?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b186911?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

